4-(Chloromethyl)-2-isopropoxypyridine CAS 1357946-36-1
4-(Chloromethyl)-2-isopropoxypyridine CAS 1357946-36-1
An In-Depth Technical Guide to 4-(Chloromethyl)-2-isopropoxypyridine (CAS 1357946-36-1) for Advanced Research Applications
Introduction
4-(Chloromethyl)-2-isopropoxypyridine is a substituted pyridine derivative of significant interest to researchers in medicinal chemistry and drug discovery. Its bifunctional nature, featuring a reactive chloromethyl group at the 4-position and a lipophilic isopropoxy group at the 2-position, makes it a versatile building block for the synthesis of complex molecular architectures. The chloromethyl moiety serves as a potent electrophilic handle for coupling with a wide array of nucleophiles, enabling the strategic introduction of the 2-isopropoxypyridinylmethyl scaffold into target molecules.
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 4-(Chloromethyl)-2-isopropoxypyridine. We will delve into its physicochemical properties, propose a rational synthetic pathway, explore its characteristic reactivity, and detail the critical safety and handling protocols required for its use in a laboratory setting. The insights provided herein are intended to empower scientists to effectively and safely leverage this valuable intermediate in their research endeavors.
Core Molecular and Physicochemical Profile
The foundational properties of 4-(Chloromethyl)-2-isopropoxypyridine define its behavior in chemical systems and are essential for experimental design. The compound is frequently supplied as its hydrochloride salt to improve stability and handling.[1]
| Property | Value |
| CAS Number | 1357946-36-1 |
| IUPAC Name | 4-(chloromethyl)-2-propan-2-yloxypyridine[1] |
| Synonyms | 4-(Chloromethyl)-2-isopropoxypyridine, 4-(chloromethyl)-2-propan-2-yloxypyridine hydrochloride[1] |
| Molecular Formula | C₉H₁₂ClNO |
| Molecular Weight | 185.65 g/mol |
| Physicochemical Data | Value / Observation |
| Appearance | Typically an off-white to yellow solid (as HCl salt) |
| Purity | Commercially available with purity ≥95%[1] |
| Storage Conditions | Store in a dry, cool, and well-ventilated place. Keep container tightly closed under an inert atmosphere.[2][3] |
| Solubility | Soluble in polar organic solvents such as methanol and DMSO. |
The structural combination of the electron-donating isopropoxy group and the reactive chloromethyl group on the pyridine ring creates a unique electronic and steric environment. The isopropoxy group increases lipophilicity, which can be a desirable trait for modulating the pharmacokinetic properties of a final drug candidate. The chloromethyl group, analogous to a benzyl chloride, is the primary site of reactivity for synthetic elaboration.
Synthesis and Mechanistic Rationale
While specific peer-reviewed syntheses for 4-(Chloromethyl)-2-isopropoxypyridine are not extensively documented, a plausible and robust synthetic route can be designed based on well-established transformations of pyridine derivatives. A logical approach involves the chlorination of the corresponding methyl-substituted precursor, 2-isopropoxy-4-methylpyridine.
A common and effective method for the chlorination of such benzylic positions is free-radical halogenation. This approach offers selectivity for the methyl group over the aromatic pyridine ring.
Caption: Plausible synthetic workflow for 4-(Chloromethyl)-2-isopropoxypyridine.
Hypothetical Experimental Protocol: Free-Radical Chlorination
Objective: To synthesize 4-(chloromethyl)-2-isopropoxypyridine from 2-isopropoxy-4-methylpyridine.
-
Materials:
-
2-Isopropoxy-4-methylpyridine
-
N-Chlorosuccinimide (NCS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Anhydrous carbon tetrachloride (CCl₄) or other suitable non-polar solvent
-
-
Procedure:
-
To a flame-dried, three-neck flask equipped with a reflux condenser and a nitrogen inlet, add 2-isopropoxy-4-methylpyridine (1.0 equivalent).
-
Dissolve the starting material in anhydrous CCl₄.
-
Add N-Chlorosuccinimide (1.1 equivalents) to the solution.
-
Add a catalytic amount of AIBN (or BPO) as the radical initiator.
-
Heat the reaction mixture to reflux (approx. 77°C for CCl₄) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate.
-
Filter off the succinimide precipitate and wash it with a small amount of cold CCl₄.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil/solid by column chromatography on silica gel or by vacuum distillation.
-
Causality Behind Experimental Choices:
-
N-Chlorosuccinimide (NCS): NCS is chosen as the chlorinating agent because it provides a low, steady concentration of chlorine radicals, which favors selective monochlorination at the benzylic position and minimizes side reactions like dichlorination or ring halogenation.
-
AIBN/BPO: A radical initiator is required to start the chain reaction by generating the initial radicals upon thermal decomposition.
-
Non-polar Solvent: A non-polar solvent like CCl₄ is used to prevent side reactions that might be promoted by polar or protic media and to facilitate the precipitation of the polar succinimide byproduct.
Chemical Reactivity and Synthetic Applications
The primary utility of 4-(Chloromethyl)-2-isopropoxypyridine in drug discovery lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the covalent attachment of the 2-isopropoxypyridinylmethyl moiety to various molecular scaffolds.
Caption: General reactivity of 4-(Chloromethyl)-2-isopropoxypyridine.
This reactivity is fundamental to its application as a building block. For instance, in kinase inhibitor discovery, it can be used to link a pyridine "hinge-binding" motif to other fragments that occupy different pockets of the ATP-binding site.[4]
Representative Experimental Protocol: N-Alkylation
Objective: To couple 4-(Chloromethyl)-2-isopropoxypyridine with a primary or secondary amine.
-
Materials:
-
4-(Chloromethyl)-2-isopropoxypyridine hydrochloride
-
Target amine (1.0 equivalent)
-
A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Potassium Carbonate, 2-3 equivalents)
-
A polar aprotic solvent (e.g., Acetonitrile (ACN) or Dimethylformamide (DMF))
-
-
Procedure:
-
Dissolve the target amine (1.0 equivalent) in ACN or DMF.
-
Add the base (e.g., K₂CO₃, 2.5 equivalents) to the solution.
-
Add 4-(Chloromethyl)-2-isopropoxypyridine hydrochloride (1.2 equivalents) portion-wise to the stirred mixture.
-
Heat the reaction mixture to 50-80°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the mixture and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting product by flash column chromatography.
-
Causality Behind Experimental Choices:
-
Base: A base is required to neutralize the HCl salt of the starting material and to scavenge the HCl generated during the reaction, driving it to completion. A non-nucleophilic base like K₂CO₃ or DIPEA is used to prevent it from competing with the target amine nucleophile.
-
Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the S_N2 reaction mechanism without interfering (as a protic solvent might).
Analytical Characterization
Unambiguous characterization of 4-(Chloromethyl)-2-isopropoxypyridine is essential for quality control. Based on its structure and data from analogous compounds, the following spectral features are expected.[5][6][7]
-
¹H NMR:
-
A characteristic singlet for the chloromethyl (-CH₂Cl) protons, expected around δ 4.5-4.8 ppm.
-
A septet for the isopropyl (-CH) proton and a doublet for the two methyl (-CH₃) groups.
-
Distinct signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the three protons on the pyridine ring.
-
-
¹³C NMR:
-
A signal for the chloromethyl carbon (-CH₂Cl) around δ 45-50 ppm.
-
Signals corresponding to the isopropyl carbons.
-
Aromatic signals for the pyridine ring carbons, with the carbon attached to the isopropoxy group being significantly shifted.
-
-
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight.
-
A characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom.
-
Commercial suppliers typically provide analytical data such as LCMS or GCMS to confirm the identity and purity of the material.[1]
Safety, Handling, and Storage
Given its reactive nature as a chloromethyl pyridine derivative, 4-(Chloromethyl)-2-isopropoxypyridine must be handled with stringent safety precautions. Data from closely related compounds indicate significant hazards.[2][3][8][9]
| Hazard Classification (Based on Analogous Compounds) | |
| GHS Pictograms | Danger |
| Hazard Statements | H302: Harmful if swallowed.[3] H314: Causes severe skin burns and eye damage.[3] H335: May cause respiratory irritation.[9] |
| Precautionary Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray.[3][8] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][8] P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[3][8] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Safe Handling Protocols
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[10]
-
Skin Protection: Wear nitrile or neoprene gloves and a flame-retardant lab coat. Ensure no skin is exposed.[10]
-
Respiratory Protection: If there is a risk of aerosolization outside of a fume hood, use a NIOSH-approved respirator with an appropriate cartridge.[10]
-
-
General Hygiene: Wash hands thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory. Contaminated clothing should be removed and washed before reuse.
Caption: First aid decision pathway for exposure incidents.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[2] Store under an inert gas like argon or nitrogen to protect from moisture.[3]
-
Disposal: Dispose of waste material and contaminated packaging in accordance with all local, state, and federal regulations for hazardous chemical waste. Do not allow the material to enter drains or waterways.[10]
Conclusion
4-(Chloromethyl)-2-isopropoxypyridine is a high-value chemical intermediate with significant potential for accelerating drug discovery and development programs. Its well-defined reactivity, centered on the electrophilic chloromethyl group, provides a reliable method for incorporating the 2-isopropoxypyridine scaffold into lead compounds. The isopropoxy group offers a means to enhance lipophilicity and modulate physicochemical properties. While its synthesis and reactivity follow predictable chemical principles, its hazardous nature necessitates strict adherence to safety protocols. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this potent building block in the synthesis of novel, biologically active molecules.
References
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4-(Chloromethyl)pyridine hydrochloride. SpectraBase. [Link]
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Chemical modification of 4-chloromethyl styrene polymers with oximes containing pyridine groups. Der Pharma Chemica. [Link]
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4-(Chloromethyl)pyridine. PubChem. [Link]
- Synthetic method of 4-(chloromethyl)pyridine hydrochloride.
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Synthesis of 4-chloromethylpyridine hydrochloride. PrepChem.com. [Link]
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Discovery of N-(5-((5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl)amino)-4-methoxy-2-(4-methyl-1,4-diazepan-1-yl)phenyl)acrylamide (CHMFL-ALK/EGFR-050) as a potent ALK/EGFR dual kinase inhibitor... PubMed. [Link]
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